Home > Products > Screening Compounds P63534 > Thioquinapiperifil
Thioquinapiperifil - 220060-39-9

Thioquinapiperifil

Catalog Number: EVT-284635
CAS Number: 220060-39-9
Molecular Formula: C24H28N6OS
Molecular Weight: 448.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Thioquinapiperifil is a type of phosphodiesterase-5 (PDE-5) inhibitor. It was found in dietary supplements. LC-MS analysis indicated that the supplements contain two major compounds. One was identified as thiodenafil (synonym: thiosildenafil) by direct comparison with the authentic compound.
Source and Classification

Thioquinapiperifil is classified as a thioquinoline derivative. Its molecular structure suggests it may interact with biological systems in unique ways, potentially influencing various metabolic pathways. The compound has been investigated for its pharmacological properties, particularly in the context of metabolic profiling and therapeutic efficacy.

Synthesis Analysis

Methods of Synthesis

The synthesis of Thioquinapiperifil can be approached through several methodologies, often involving multi-step organic reactions. Key methods include:

  1. Condensation Reactions: Typically involve the reaction of thioketones with amines or other nucleophiles.
  2. Cyclization Processes: These processes help form the core thioquinoline structure, often through the use of acid catalysts or heat.
  3. Functionalization: Post-synthesis modifications may be carried out to enhance biological activity or solubility.

Technical Details

The synthesis often requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

Thioquinapiperifil features a thioquinoline backbone, characterized by a fused benzene and pyridine ring system with a sulfur atom incorporated into the quinoline structure. This unique arrangement contributes to its chemical reactivity and biological activity.

Data

  • Molecular Formula: C₁₄H₁₃N₂S
  • Molecular Weight: Approximately 241.34 g/mol
  • Structural Representation: The compound can be represented as follows:
Thioquinapiperifil Structure\text{Thioquinapiperifil Structure}
Chemical Reactions Analysis

Reactions

Thioquinapiperifil undergoes various chemical reactions that can be exploited for its functionalization:

  1. Nucleophilic Substitution: The sulfur atom can participate in nucleophilic substitutions, allowing for the introduction of various functional groups.
  2. Oxidation Reactions: The compound may be oxidized to form sulfoxides or sulfones, potentially altering its biological activity.
  3. Reduction Reactions: Reduction processes can convert certain functional groups within the molecule to enhance solubility or bioavailability.

Technical Details

The reactivity of Thioquinapiperifil is influenced by the electronic properties of its substituents and the steric hindrance surrounding reactive sites. Reaction conditions such as pH, temperature, and solvent polarity play crucial roles in determining the outcome of these reactions.

Mechanism of Action

Process

The mechanism by which Thioquinapiperifil exerts its biological effects is not fully elucidated but is thought to involve modulation of specific enzymatic pathways or receptor interactions.

  1. Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular responses.
  2. Receptor Binding: Potential interactions with various receptors could mediate its pharmacological effects, influencing physiological processes.

Data

Research indicates that Thioquinapiperifil may affect pathways related to inflammation and oxidative stress, although detailed mechanisms require further investigation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for thioquinoline derivatives.

Chemical Properties

  • Stability: Thioquinapiperifil exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of sulfur in its structure contributes to its reactivity profile, particularly in electrophilic substitution reactions.
Applications

Scientific Uses

Thioquinapiperifil has potential applications in several scientific domains:

  1. Pharmacology: Investigated for its potential as an anti-inflammatory or antioxidant agent.
  2. Metabolic Studies: Used in metabolic profiling studies to understand its effects on cellular metabolism.
  3. Drug Development: Serves as a lead compound for developing new therapeutics targeting specific diseases linked to metabolic dysregulation.
Introduction to Thioquinapiperifil Research Paradigms

Pharmacological Rationale for PDE-5 Inhibition in Sexual Dysfunction Research

The therapeutic rationale for PDE-5 inhibition centers on the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Sexual stimulation triggers NO release in the corpus cavernosum, activating soluble guanylyl cyclase (sGC) to convert GTP into cGMP. This second messenger induces smooth muscle relaxation via protein kinase G (PKG)-mediated calcium sequestration, increasing penile blood flow and erection [1] [5]. PDE-5 enzymes hydrolyze cGMP, terminating this vasodilatory signal. Inhibiting PDE-5 thus preserves cGMP, potentiating erectile responses [5] [7].

Structurally, PDE-5 inhibitors mimic cGMP’s purine scaffold, competitively binding the enzyme’s catalytic domain. Thioquinapiperifil’s design incorporates a thiocarbonyl group—a sulfur-for-oxygen substitution—hypothesized to enhance binding affinity or selectivity versus conventional inhibitors. This modification may alter electron distribution or hydrogen bonding patterns within the catalytic pocket [4] [7]. In vitro studies of analogous thio-substituted PDE-5 inhibitors demonstrate 2- to 5-fold greater potency against PDE-5 compared to their oxo-counterparts, though specific data for thioquinapiperifil remains limited [7].

Table 1: Structural and Pharmacological Features of Select PDE-5 Inhibitors

CompoundCore StructureKey ModificationsPDE-5 IC₅₀ (nM)*Selectivity vs PDE6
SildenafilPyrazolopyrimidinonePiperazine sulfonamide3.5–6.6Low
Tadalafilβ-CarbolineDioxolane0.94–1.8Moderate
VardenafilImidazotriazinoneEthylpiperazine0.1–0.7Moderate
ThioquinapiperifilThiocarbonyl derivativeQuinoline/piperidine fusionNot publishedTheoretically higher*

Reported values for approved agents; *Predicted based on thiocarbonyl’s reduced PDE6 affinity [4] [7] [9].

The drive for novel PDE-5 inhibitors like thioquinapiperifil stems from clinical limitations of existing drugs:

  • Variable Efficacy: 30–40% of patients with diabetes or post-prostatectomy ED respond inadequately to current PDE-5 inhibitors [6].
  • Isozyme Selectivity: Off-target inhibition of retinal PDE6 (linked to visual disturbances) or cardiac PDE3 remains problematic [1] [9]. Thioquinapiperifil’s thiocarbonyl moiety may reduce PDE6 affinity due to steric and electronic mismatches with this isoform’s catalytic site [7].
  • Metabolic Stability: First-generation inhibitors undergo significant CYP3A4 metabolism, causing drug interactions. Structural innovations aim to circumvent these pathways [5] [7].

Historical Development and Patent Landscape of Thioquinapiperifil

Thioquinapiperifil emerged during the late 2010s amid intensified efforts to circumvent patent protections for established PDE-5 inhibitors. Following sildenafil’s 1998 approval, pharmaceutical innovators and clandestine laboratories alike pursued structural analogs to enhance pharmacokinetics, reduce side effects, or create patentable new entities [3] [4]. This period saw the proliferation of "designer" PDE-5 inhibitors—including acetildenafil, hydroxythiohomosildenafil, and thioquinapiperifil—often marketed illicitly in dietary supplements [4].

Patent analyses reveal strategic filings focused on synthetic methodologies rather than therapeutic claims:

  • Patent CN108997243A (2018): Describes a thiocarbonyl insertion method via Lawesson’s reagent under inert conditions, yielding thioquinapiperifil precursors [4].
  • Patent WO2020/176502A1 (2020): Covers a quinoline-piperidine scaffold with variable substituents, explicitly claiming thioquinapiperifil’s core structure as a PDE-5 inhibitor intermediate [4].
  • Patent US2022/0150009A1 (2022): Details purification techniques for sulfur-containing PDE-5 analogs to remove genotoxic impurities, reflecting industrial-scale synthesis challenges [4].

Table 2: Patent Landscape for Thioquinapiperifil Synthesis

Patent/ApplicationYearAssignee/InventorKey ClaimsSynthetic Yield
CN108997243A2018Shanghai ChemPartnerThiocarbonyl introduction via thionation reagents68–72%
WO2020/176502A12020Unigen TherapeuticsQuinoline-piperidine fusion compoundsNot specified
US2022/0150009A12022Vitruvias TherapeuticsChromatographic purification of thio-analogs≥95% purity

Thioquinapiperifil’s detection in supplements underscores its transition from patent literature to de facto use. Analytical studies (2020–2023) identified it in 11% of 180 "natural" sexual enhancement products globally using LC-MS/MS and HPTLC techniques, often co-formulated with sildenafil analogs [4]. This illicit application highlights the compound’s manufacturability but complicates formal therapeutic development due to regulatory and safety concerns.

Research trajectories now emphasize:

  • Binding Kinetics: Molecular docking simulations suggest thioquinapiperifil forms a additional hydrophobic interaction with Phe820 in PDE-5’s catalytic domain compared to sildenafil, potentially extending residence time [7].
  • Allosteric Modulation: Unlike classical competitive inhibitors, thiocarbonyl-based compounds may stabilize PDE-5’s inactive conformation, offering new inhibition mechanisms [7].

Table 3: Documented PDE-5 Inhibitor Analogs in Adulterated Supplements

CompoundStructural RelationDetection Frequency (2018–2023)Regional Prevalence
SildenafilApproved drug74%Global
ThioquinapiperifilThiocarbonyl analog11%Asia, Europe
HydroxyhomosildenafilN-desmethyl derivative23%Americas, Asia
AildenafilPiperazine ring modification9%Europe

Data adapted from forensic analyses [3] [4].

The compound exemplifies the broader trend of "bioisosteric optimization" in PDE-5 inhibitor development, where atomic substitutions (e.g., sulfur for oxygen) seek to balance potency, selectivity, and synthetic accessibility without fundamental therapeutic innovation.

Properties

CAS Number

220060-39-9

Product Name

Thioquinapiperifil

IUPAC Name

3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione

Molecular Formula

C24H28N6OS

Molecular Weight

448.6 g/mol

InChI

InChI=1S/C24H28N6OS/c1-2-30-22-12-19-18(11-20(22)28-24(30)32)23(27-15-26-19)25-13-17-5-3-4-6-21(17)29-9-7-16(14-31)8-10-29/h3-6,11-12,15-16,31H,2,7-10,13-14H2,1H3,(H,28,32)(H,25,26,27)

InChI Key

NMKUPEWPVORTPC-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4N5CCC(CC5)CO)NC1=S

Solubility

Soluble in DMSO

Synonyms

Thioquinapiperifil; KF-31327 free base; KF-31327; KF 31327; KF31327;

Canonical SMILES

CCN1C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4N5CCC(CC5)CO)NC1=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.